molecular formula C13H11NO B2745158 Dibenzo[b,d]furan-2-ylmethanamine CAS No. 733775-48-9

Dibenzo[b,d]furan-2-ylmethanamine

Cat. No. B2745158
Key on ui cas rn: 733775-48-9
M. Wt: 197.237
InChI Key: FSYOVMXQRWIDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09242970B2

Procedure details

A cooled (0° C.) solution of N-(dibenzo[b,d]furan-2-ylmethyl)-2-methylpropane-2-sulfinamide (2.280 g; 7.55 mmol) in MeOH (24 ml) was treated dropwise with a solution of 4 M HCl in 1,4-dioxane (4.0 ml; 16.00 mmol). The resulting mixture was further stirred at 0° C., under nitrogen, for 10 min., and then at rt for 1 h. The reaction mixture was concentrated to dryness under reduced pressure. DCM, water, and Na2CO3 (5.50 g) were added, and the organic layer was then dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording dibenzo[b,d]furan-2-ylmethanamine as a yellow solid. LC-MS (conditions A): tR=0.51 min.; no ionisation.
Name
N-(dibenzo[b,d]furan-2-ylmethyl)-2-methylpropane-2-sulfinamide
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[O:6][C:5]=2[CH:4]=[CH:3][C:2]=1[CH2:14][NH:15]S(C(C)(C)C)=O.Cl.O1CCOCC1>CO>[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[O:6][C:5]=2[CH:4]=[CH:3][C:2]=1[CH2:14][NH2:15]

Inputs

Step One
Name
N-(dibenzo[b,d]furan-2-ylmethyl)-2-methylpropane-2-sulfinamide
Quantity
2.28 g
Type
reactant
Smiles
C1=C(C=CC=2OC3=C(C21)C=CC=C3)CNS(=O)C(C)(C)C
Name
Quantity
24 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
4 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was further stirred at 0° C., under nitrogen, for 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at rt for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
DCM, water, and Na2CO3 (5.50 g) were added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was then dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1=C(C=CC=2OC3=C(C21)C=CC=C3)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.